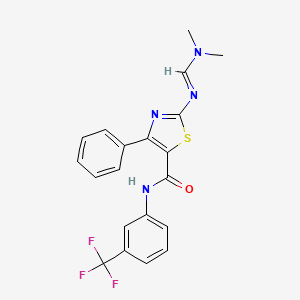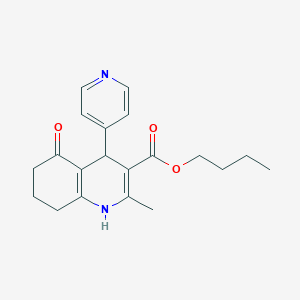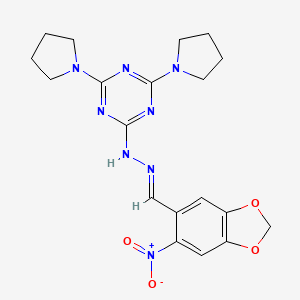
(E)-2-(((dimethylamino)methylene)amino)-4-phenyl-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-4-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a dimethylamino group, and a trifluoromethylphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-4-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-5-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-phenylthiazole-5-carboxylic acid with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate compound. This intermediate is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-4-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, particularly due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its ability to penetrate cell membranes and interact with intracellular targets. The thiazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-4-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-5-CARBOXAMIDE include:
Dimethylaminopropylamine: Used in the preparation of surfactants and personal care products.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Known for its applications in organic synthesis and material science.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 2-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-4-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-5-CARBOXAMIDE.
Properties
Molecular Formula |
C20H17F3N4OS |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[(E)-dimethylaminomethylideneamino]-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H17F3N4OS/c1-27(2)12-24-19-26-16(13-7-4-3-5-8-13)17(29-19)18(28)25-15-10-6-9-14(11-15)20(21,22)23/h3-12H,1-2H3,(H,25,28)/b24-12+ |
InChI Key |
OORWNGWJCQXNPI-WYMPLXKRSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=C(S1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C=NC1=NC(=C(S1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11681134.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11681153.png)
![1-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylthiourea](/img/structure/B11681159.png)

![(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11681174.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681184.png)
![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11681185.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11681187.png)
![3-(2-furyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681190.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11681198.png)
